molecular formula C15H14ClN5O3S B2707527 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 850378-01-7

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2707527
CAS No.: 850378-01-7
M. Wt: 379.82
InChI Key: UEXFEHVGYNDPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Triazole Research Development

The exploration of 1,2,4-triazoles began in the late 19th century with Bladin’s identification of the triazole ring system in 1885. Early synthetic methods, such as the Einhorn–Brunner reaction (1905), enabled the regioselective production of 1,2,4-triazoles from imides and hydrazines, laying the groundwork for structural diversification. By the mid-20th century, triazoles gained prominence in pharmaceuticals, exemplified by the antifungal agent fluconazole in the 1980s. The discovery of triazole-based aromatase inhibitors like letrozole for breast cancer therapy further cemented their role in medicinal chemistry. These milestones underscore the triazole scaffold’s versatility, driving its integration into complex hybrids like sulfanyl-acetamide derivatives.

Significance of Heterocyclic Hybridization in Medicinal Chemistry

Heterocyclic hybridization merges distinct pharmacophoric elements to amplify bioactivity. The 1,2,4-triazole nucleus, with its aromaticity and capacity for hydrogen bonding, serves as an ideal anchor for functionalization. Coupling triazoles with sulfanyl-acetamide bridges introduces sulfur-based nucleophilicity and enhanced metabolic stability, while furan rings contribute π-electron density for target interactions. This synergy is evident in recent studies, where triazole-acetamide hybrids demonstrate improved α-glucosidase inhibition (IC~50~ = 4.8 μM) compared to classical agents like acarbose (IC~50~ = 750 μM). Such hybrids leverage complementary electronic and steric properties, illustrating the transformative potential of heterocyclic integration.

Evolution of Triazole-Acetamide Conjugates in Academic Research

Triazole-acetamide conjugates have evolved from simple analogs to multifunctional therapeutics. Early work focused on thiosemicarbazide-derived triazoles, but advances in click chemistry and cross-coupling reactions enabled precise sulfanyl-acetamide linkages. For instance, Pellizzari-type cyclizations facilitated the synthesis of 2-(4H-triazol-3-yl-sulfanyl)acetamide derivatives, which showed dose-dependent antiproliferative effects in leukemia cell lines (60 μM, 48 hours). Modern strategies employ phenacyl bromide intermediates to construct thiazole-triazole hybrids, further expanding structural diversity. These innovations reflect a paradigm shift toward modular design, where acetamide spacers serve as versatile connectors between bioactive fragments.

Pharmacophoric Significance of the Furanyl-Triazole-Acetamide Scaffold

The furanyl-triazole-acetamide scaffold merges three critical pharmacophoric elements:

  • 1,2,4-Triazole Core : Provides hydrogen-bonding sites (N1, N2, N4) and aromatic stability, enhancing target affinity.
  • Furan Moiety : Delivers electron-rich aromaticity for π-π stacking and dipole interactions, as seen in antiviral agents like ribavirin.
  • Sulfanyl-Acetamide Bridge : Introduces sulfhydryl reactivity for covalent binding and chloro-methoxy substituents for lipophilicity, optimizing membrane permeability.

In molecular docking studies, analogous compounds exhibit competitive binding to α-glucosidase via triazole-furan interactions with catalytic residues (e.g., Asp349, Arg439), validating the scaffold’s mechanistic relevance.

Research Rationale for Furan-Triazole-Sulfanyl Acetamide Combinations

The rationale for combining furan, triazole, and sulfanyl-acetamide motifs stems from their complementary bioactivity profiles:

  • Furan : Enhances electron density for target engagement, as demonstrated in furan-containing anticancer agents.
  • Triazole : Imparts metabolic resistance and enzymatic inhibition, critical for antimicrobial and antidiabetic applications.
  • Sulfanyl-Acetamide : Modulates solubility and steric bulk, with chloro and methoxy groups fine-tuning hydrophobic interactions.

Recent kinetic analyses reveal that such hybrids inhibit α-glucosidase competitively (K~i~ = 4.8 μM), surpassing first-line therapies. Additionally, structural dynamics simulations confirm stable binding conformations over 100 ns trajectories, underscoring their therapeutic viability.

Table 1: Key Structural Contributions of the Furanyl-Triazole-Acetamide Scaffold

Component Functional Role Biological Impact
1,2,4-Triazole Hydrogen-bond donor/acceptor Enhances enzymatic inhibition
Furan-2-yl π-electron donor Improves target binding affinity
Sulfanyl Bridge Redox-active sulfur center Augments nucleophilic reactivity
5-Chloro-2-methoxy Lipophilic substituent Optimizes pharmacokinetic properties

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c1-23-11-5-4-9(16)7-10(11)18-13(22)8-25-15-20-19-14(21(15)17)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXFEHVGYNDPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The anti-exudative, anti-inflammatory, and antimicrobial activities of triazole-thioacetamide derivatives are highly dependent on substituents at three key positions:

Triazole ring substitution (position 4 and 5).

Sulfanyl-acetamide linker .

Aryl/heteroaryl group on the acetamide nitrogen .

Table 1: Structural and Activity Comparison of Selected Analogues

Compound Name / ID Triazole Substituents Acetamide Substituents Key Biological Activity Potency vs. Reference
Target Compound 4-amino, 5-(furan-2-yl) N-(5-chloro-2-methoxyphenyl) Anti-exudative (AEA) 84% inhibition at 10 mg/kg (vs. diclofenac: 82%)
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide () 4-ethyl, 5-(furan-2-yl) N-(5-fluoro-2-methylphenyl) Not reported (structural analogue) N/A
2-(4-Amino-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides () 4-amino, 5-methyl N-(benzylthiazolyl) Anticancer (in vitro) IC₅₀: 2.5–8.7 µM (varies by R-group)
N-Substituted-2-{[4-(pyridin-4-yl)-5-(aryl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamides () 4-[(substituted aryl carbamoyl)methyl], 5-(pyridin-4-yl) N-aryl Antimicrobial (MIC: 12.5–50 µg/mL), Antioxidant KA3, KA4: >70% radical scavenging
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-ethyl, 5-(furan-2-yl) N-(2,4-difluorophenyl) Anti-inflammatory (hypothesized) Structural similarity to target compound

Key Findings:

Triazole Substitution: The 4-amino group in the target compound enhances polarity and hydrogen-bonding capacity, critical for receptor interaction. Furan-2-yl at position 5 (common in the target compound and ) contributes to π-π stacking interactions, whereas pyridinyl () introduces basicity, altering pharmacokinetics .

Acetamide Substituents :

  • Electron-withdrawing groups (e.g., 5-chloro, 2-methoxy in the target compound) on the phenyl ring enhance AEA by stabilizing the molecule’s electron-deficient aromatic system, facilitating interactions with inflammatory mediators .
  • Fluorine () improves metabolic stability but may reduce anti-exudative efficacy compared to chlorine .

Biological Activity Trends: Anti-exudative activity is maximized with 4-amino-triazole + 5-furan + chloro/methoxy-phenyl (target compound). Analogues with ethyl or fluorine substituents show reduced or unconfirmed activity . Antimicrobial activity () correlates with pyridinyl groups and electron-withdrawing aryl substituents, suggesting divergent structure-activity relationships compared to AEA .

Biological Activity

The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a triazole and furan ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

Molecular Formula: C16H16ClN5O2S
Molecular Weight: 377.8 g/mol
IUPAC Name: this compound

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the triazole ring allows for interactions with metal ions and enzymes, while the furan ring enhances binding affinity to biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that these compounds showed activity against common pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM .

Pathogen MIC (µM) Reference
Staphylococcus aureus20–40
Escherichia coli40–70

Antifungal Activity

The antifungal potential of this compound has also been explored. Similar triazole derivatives have shown effectiveness against various fungal strains, making them candidates for further development in antifungal therapies. The mechanism often involves inhibiting ergosterol synthesis in fungal cell membranes .

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole-containing compounds. For instance, screening libraries of compounds for cytotoxicity against cancer cell lines has identified several candidates with promising activity against breast cancer cells (MCF7). The cytotoxicity results suggested that the compound could induce apoptosis in cancer cells through various pathways .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: The triazole moiety can chelate metal ions crucial for enzyme function, leading to inhibition of key metabolic pathways in bacteria and fungi.
  • Disruption of Cell Membrane Integrity: The furan ring may interact with lipid membranes, compromising their integrity and leading to cell death.
  • Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases or other signaling molecules involved in programmed cell death.

Case Studies

Several studies have documented the efficacy of related compounds:

  • A study reported that a series of triazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds had structures similar to the target compound discussed here .
  • Another research effort focused on synthesizing and evaluating new triazole derivatives for their anticancer activity against various human cancer cell lines. Results indicated significant cytotoxic effects correlated with structural modifications akin to those in our target compound .

Scientific Research Applications

Antimicrobial Activity

Overview : The compound belongs to a class of triazole derivatives known for their broad-spectrum antimicrobial properties. Research indicates that modifications in the structure of triazoles can significantly impact their efficacy against various pathogens.

Case Studies :

  • A study investigated the antimicrobial activity of several 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives. The results demonstrated that these compounds displayed moderate activity against both gram-positive and gram-negative bacteria, with some derivatives showing enhanced activity due to specific alkyl substitutions .
  • Another research highlighted the structure-activity relationship (SAR) of triazole derivatives. It was found that certain substituents on the phenyl ring and varying alkyl chain lengths influenced the antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Pharmacological Properties

Medicinal Attributes : The compound's pharmacological profile suggests potential applications beyond antimicrobial activity. Triazoles are recognized for their antifungal properties and are being explored as scaffolds for developing new therapeutic agents.

Research Findings :

  • A review on 1,2,4-triazole derivatives summarizes their antifungal and antibacterial activities , indicating that modifications can lead to compounds with superior efficacy compared to traditional antibiotics . For instance, triazole hybrids have been shown to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant infections .

Synthesis and Derivative Development

Synthetic Approaches : The synthesis of triazole derivatives often involves straightforward chemical reactions that allow for the introduction of various functional groups.

Key Insights :

  • The synthesis of triazole-thiol derivatives has been widely studied, with findings suggesting that introducing different substituents can enhance both solubility and biological activity. For example, compounds with electron-withdrawing groups demonstrated increased antibacterial potency .

Q & A

Q. What is the established synthetic route for this compound, and what critical reagents/conditions are involved?

The compound is synthesized via a multi-step approach:

  • Step 1 : Alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione with N-aryl-substituted α-chloroacetamides in the presence of KOH, forming the sulfanyl-acetamide backbone .
  • Step 2 : Paal-Knorr condensation modifies the amino group at the 4th position of the triazole ring to introduce a pyrrolium fragment, enhancing structural complexity .
  • Key reagents : KOH (for deprotonation), chloroacetyl chloride (alkylation agent), and solvents like dioxane or ethanol for recrystallization .

Table 1 : Critical Synthesis Conditions

StepReagent/ConditionRole
1KOH, α-chloroacetamideAlkylation catalyst and substrate
2Paal-Knorr reagents (e.g., diketones)Cyclocondensation to form pyrrolium

Q. How is the compound characterized to confirm its structure and purity?

  • Physicochemical methods : Melting point determination, elemental analysis, and solubility profiling .
  • Spectroscopic techniques : IR (to confirm thiol and amide groups), 1^1H/13^{13}C NMR (to verify substituent positions), and mass spectrometry (for molecular ion validation) .
  • Advanced validation : Single-crystal X-ray diffraction (e.g., as in structurally similar triazole derivatives) resolves stereochemical ambiguities .

Q. What experimental models are used to evaluate anti-exudative activity?

  • In vivo rat models : Formalin-induced edema in white rats (doses: 10–50 mg/kg) .
  • Metrics : Reduction in paw volume, histopathological analysis of inflammation markers (e.g., TNF-α, IL-6) .
  • Control groups : Comparisons with standard anti-inflammatory agents (e.g., indomethacin) to benchmark efficacy .

Advanced Research Questions

Q. How do structural modifications at the triazole and aryl moieties influence anti-exudative activity?

  • Substituent effects :
  • Electron-withdrawing groups (e.g., Cl, NO2_2) : Enhance activity by increasing electrophilicity and membrane permeability .
  • Methoxy groups : Improve solubility but may reduce target binding affinity due to steric hindrance .
    • Table 2 : Substituent-Activity Relationships (SAR)
Substituent (Position)Effect on ActivityMechanism
Cl (5th position, phenyl)↑ ActivityEnhanced hydrophobic interactions
OMe (2nd position, phenyl)↓ ActivitySteric interference with target

Q. How can conflicting SAR data (e.g., contradictory effects of methoxy groups) be resolved?

  • Methodological approaches :
  • Dose-response studies : Determine if activity loss at higher doses is due to toxicity .
  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) to assess binding affinity changes with substituent variations .
  • In vitro assays : Isolate target enzymes (e.g., COX-2) to decouple pharmacokinetic effects from intrinsic activity .

Q. What advanced techniques are recommended for elucidating the compound’s interaction with biological targets?

  • X-ray crystallography : Resolve ligand-protein complexes (e.g., with cyclooxygenase) to identify binding motifs .
  • Molecular dynamics simulations : Predict stability of ligand-target interactions under physiological conditions .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for structure-based optimization .

Methodological Notes

  • Synthesis optimization : Replace KOH with milder bases (e.g., NaHCO3_3) to reduce side reactions during alkylation .
  • Biological assays : Include pharmacokinetic profiling (e.g., plasma half-life in rats) to differentiate efficacy from bioavailability limitations .
  • Data contradictions : Cross-validate SAR trends using orthogonal assays (e.g., in vitro enzyme inhibition + in vivo edema reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.